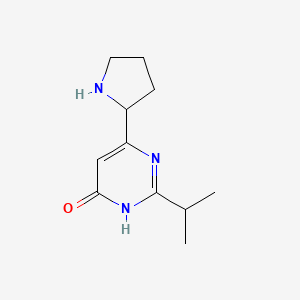

2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol

Description

2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a propan-2-yl (isopropyl) group at position 2, and a pyrrolidin-2-yl (a five-membered secondary amine ring) substituent at position 6. This combination may balance solubility and membrane permeability, making it relevant for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-propan-2-yl-4-pyrrolidin-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H17N3O/c1-7(2)11-13-9(6-10(15)14-11)8-4-3-5-12-8/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) |

InChI Key |

YMJLDIVXVRQTCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One possible route could be:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-diketone or β-ketoester, the pyrimidine ring can be formed through a cyclization reaction with guanidine or urea under acidic or basic conditions.

Substitution Reactions: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Pyrrolidine Ring Introduction: The pyrrolidine ring can be added through nucleophilic substitution or addition reactions, using pyrrolidine and appropriate leaving groups or electrophiles.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could target the pyrimidine ring or the substituents, potentially leading to hydrogenated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce hydrogenated pyrimidine derivatives.

Scientific Research Applications

2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol could have several scientific research applications:

Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible applications in drug discovery, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Pyrrolidine vs.

- Alkyl vs.

- Functional Group Impact : Hydroxyl and amine groups (target, KP-156) enhance hydrogen bonding, critical for receptor interactions, while methylthio () improves metabolic stability .

Biological Activity

2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine moiety and an isopropyl group. Various studies have explored its pharmacological properties, particularly its anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Key Findings:

- COX Inhibition: The compound showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, certain derivatives demonstrated IC50 values around 0.04 μmol for COX-2 inhibition .

Table 1: COX Inhibition Data

Antibacterial Activity

The compound also exhibits antibacterial activity against various strains of bacteria. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Certain derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Data

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties as well. Preliminary studies indicate cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity: The compound has shown selective cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values indicating significant antiproliferative activity .

Case Studies

- In Vivo Studies on Inflammation: A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups treated with indomethacin .

- Antibacterial Efficacy Assessment: In a comparative study, the antibacterial efficacy of the compound was evaluated against standard antibiotics, showing promising results in inhibiting bacterial growth .

Q & A

Basic: What are the recommended methods for synthesizing 2-(Propan-2-yl)-6-(pyrrolidin-2-yl)pyrimidin-4-ol, and how can its purity be validated?

Answer:

The synthesis of pyrimidin-4-ol derivatives typically involves condensation reactions between substituted pyrimidine precursors and functionalized amines or alcohols. For example, a modified Gould-Jacobs reaction can be employed, where a β-keto ester reacts with a guanidine derivative under acidic conditions to form the pyrimidine core. Subsequent functionalization (e.g., introducing the pyrrolidin-2-yl and propan-2-yl groups) may require nucleophilic substitution or coupling reactions, such as Buchwald-Hartwig amination for nitrogen-containing substituents .

Purity validation should include:

- HPLC (High-Performance Liquid Chromatography) with UV detection to assess chromatographic homogeneity.

- NMR (¹H and ¹³C) to confirm structural integrity and detect residual solvents.

- Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation.

- Elemental analysis to verify stoichiometric composition .

Advanced: How can researchers resolve discrepancies in crystallographic data for pyrimidin-4-ol derivatives with bulky substituents?

Answer:

Bulky substituents like the propan-2-yl and pyrrolidin-2-yl groups can introduce disorder in crystal structures, leading to ambiguous electron density maps. To address this:

- Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve data quality.

- Apply SHELXL refinement tools (e.g., PART, ISOR, and SIMU commands) to model thermal motion and disorder .

- Validate the final structure using R-factor convergence tests and Hirshfeld surface analysis to ensure geometric plausibility.

- Cross-reference with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Given the structural similarity to bioactive pyrimidine derivatives, prioritize:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.

- Antimicrobial susceptibility testing (MIC/MBC determination) against Gram-positive/negative bacteria or fungi .

- Cytotoxicity screening (MTT or resazurin assays) in cancer cell lines (e.g., HeLa, MCF-7).

- Receptor binding studies (e.g., radioligand displacement assays) for neurological targets due to the pyrrolidine moiety’s potential CNS activity .

Advanced: How can substituent effects (e.g., propan-2-yl vs. trifluoromethyl) on pyrimidin-4-ol reactivity be systematically studied?

Answer:

Design a structure-activity relationship (SAR) study:

- Synthesize analogs with substituents varying in steric bulk (propan-2-yl) and electronic properties (trifluoromethyl).

- Use quantitative computational tools :

- Hammett σ constants to correlate electronic effects with reaction rates (e.g., nucleophilic aromatic substitution).

- Molecular docking to predict binding affinities in target proteins .

- Compare kinetic data (e.g., Arrhenius plots) for reactions like hydroxyl group deprotonation or ring functionalization .

Advanced: What strategies mitigate low solubility of this compound in aqueous media?

Answer:

- Salt formation : React with HCl or citric acid to improve hydrophilicity.

- Co-solvent systems : Use DMSO/PBS or ethanol/water mixtures (<10% organic solvent to avoid cytotoxicity).

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability .

Basic: What spectroscopic techniques are critical for characterizing the tautomeric equilibrium of the pyrimidin-4-ol ring?

Answer:

The hydroxyl group at position 4 can exhibit keto-enol tautomerism. Use:

- ¹³C NMR : Detect carbonyl (C=O, ~170 ppm) vs. enol (C-OH, ~90 ppm) signals.

- IR spectroscopy : Identify O-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- UV-Vis spectroscopy : Monitor λmax shifts in polar vs. nonpolar solvents to infer tautomeric dominance .

Advanced: How can researchers address conflicting biological data between in vitro and in vivo models for this compound?

Answer:

Contradictions may arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Metabolite profiling (LC-MS/MS) to identify degradation products.

- Pharmacokinetic studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Chemical modification : Introduce fluorine atoms or methyl groups to block metabolic hotspots (e.g., CYP450 oxidation sites) .

Basic: What safety precautions are essential when handling this compound?

Answer:

Refer to GHS classifications for analogous pyrimidine derivatives:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (Pictogram: H319/H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the regioselectivity of electrophilic attacks on the pyrimidin-4-ol core?

Answer:

- Perform Fukui function analysis (DFT) to identify nucleophilic sites (e.g., C5 vs. C6 positions).

- Simulate electrostatic potential maps (MEPs) to visualize electron-rich regions.

- Validate predictions with experimental halogenation (e.g., bromination) and compare product ratios via HPLC .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group.

- Solvent : Dissolve in anhydrous DMSO or ethanol for aliquots, minimizing freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.